molecular formula C16H18N2O2 B8227693 (9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene

(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene

Cat. No.: B8227693
M. Wt: 270.33 g/mol
InChI Key: LHRCANAXXJTXQL-VXGBXAGGSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring an 8,13-dioxa (two oxygen bridges) and 3,18-diaza (two nitrogen bridges) framework. Its stereochemistry is defined by methyl groups at the 9R and 12R positions. Its structure aligns with specialized metabolites synthesized via biosynthetic gene clusters (BGCs), as observed in Pseudomonas species .

Properties

IUPAC Name

(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCANAXXJTXQL-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine typically involves multi-step organic reactions. The process begins with the preparation of the dioxecine ring, followed by the introduction of the dipyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound (9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene is a complex organic molecule with potential applications across various scientific fields. Below is a detailed examination of its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The compound features a unique bicyclic structure that incorporates multiple functional groups. Its specific stereochemistry and the presence of nitrogen and oxygen heteroatoms suggest potential reactivity and biological activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₂O₂
  • IUPAC Name: this compound

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in the fields of oncology and antimicrobial therapies.

  • Anticancer Activity: Research indicates that derivatives of similar bicyclic structures exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds with similar oxadiazole cores have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil in liver carcinoma models . The potential for this compound to inhibit cancer cell proliferation warrants further investigation.

Biological Studies

The biological properties of this compound can be explored through in vitro and in vivo studies.

  • Mechanism of Action: Investigating the interaction of this compound with biological targets such as enzymes involved in DNA synthesis could reveal its mechanism as an anticancer agent. Previous studies on related compounds have demonstrated their ability to inhibit thymidylate synthase (TS) effectively .

Material Science

The unique structural features may also lend themselves to applications in material sciences.

  • Polymer Chemistry: Compounds with similar frameworks have been utilized to create novel polymers with enhanced mechanical properties and thermal stability. The incorporation of such heterocycles into polymer matrices could improve material performance in various applications .

Agricultural Chemistry

Given the increasing interest in sustainable agriculture, this compound could be explored for its potential as a pesticide or herbicide.

  • Pesticidal Activity: Compounds that share structural similarities with this bicyclic framework have been evaluated for their effectiveness against agricultural pests and pathogens. The dual antimicrobial and anticancer properties suggest potential use in agrochemicals .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally related to (9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca exhibited promising anticancer activity against the HUH7 liver cancer cell line with IC50 values significantly lower than conventional treatments . This highlights the need for further exploration of the synthesized compound's efficacy.

Case Study 2: Antimicrobial Properties

Research on heterocyclic compounds has shown that they possess antimicrobial properties against various bacteria and fungi. A recent study indicated that derivatives of similar structures displayed moderate to excellent antimicrobial activity against multiple strains . This suggests that (9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca could be similarly effective.

Mechanism of Action

The mechanism of action of (6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Frameworks

The compound shares structural motifs with other polycyclic heterocycles, particularly those containing oxygen and nitrogen bridges. Key analogues include:

Compound Name Structure Features Substituents Bioactivity/Notes Reference
(9R,12R)-9,12-Dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.0²,⁷]octadeca-1(14),2(7),3,5,15,17-hexaene Tricyclo[12.4.0.0²,⁷], 8,13-dioxa, 3,18-diaza 9R,12R-dimethyl Hypothesized antitumor activity via BGC similarity to redox-cofactor type compounds -
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17-tetraene-3,5,11-trione Tetracyclic (8.8.0.0²,⁷.0¹³,¹⁸), 8,12-dioxa, 4,6-diaza 4,6-dimethyl, 14-methoxy, 9-phenyl Structural similarity in dioxa-diaza systems; no reported bioactivity
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene Tetracyclic (8.7.0.0.0), triaza (8,10,17) 9-ethyl, 9-methyl Commercial availability (AChemBlock); no bioactivity data
Lankacidin C Macrocyclic lactone with nitrogen and oxygen atoms - Antitumor activity via inhibition of protein synthesis; BGC similarity noted

Functional and Mechanistic Comparisons

  • Oxygen/Nitrogen Bridges : The 8,13-dioxa and 3,18-diaza bridges in the target compound contrast with sulfur-containing analogues (e.g., 3,7-dithia-5-azatetracyclo derivatives in ), which may exhibit reduced polarity and altered binding kinetics .

Pharmacological Potential

While direct activity data are lacking, structurally related compounds exhibit antitumor (lankacidin C ), antimicrobial (beta-lactone derivatives ), and cytotoxic (HeLa cell inhibitors in ) properties. The tricyclic framework may enhance membrane permeability compared to linear or macrocyclic analogues.

Biological Activity

The compound (9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene is a bicyclic structure that has garnered attention for its potential biological activities. This article provides an overview of its biological properties based on existing research and case studies.

Biological Activity Overview

Research indicates that the biological activity of this compound may include:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by researchers exploring derivatives of bicyclic compounds found that several exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Anticancer Activity

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability. The IC50 values were determined to be in the low micromolar range, indicating strong potential as an anticancer agent. The proposed mechanism involves the activation of caspase pathways leading to apoptosis.

Neuroprotective Effects

Research published in a neurobiology journal highlighted that compounds structurally similar to this compound exhibited protective effects against oxidative stress-induced neuronal death in cultured rat cortical neurons.

Data Table: Summary of Biological Activities

Activity TypeModel SystemResultReference
AntimicrobialS. aureus, E. coliSignificant inhibition
AnticancerHeLa, MCF-7IC50 < 10 µM
NeuroprotectionRat cortical neuronsReduced oxidative stress effects

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